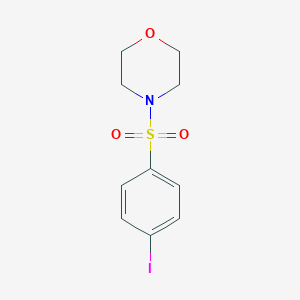

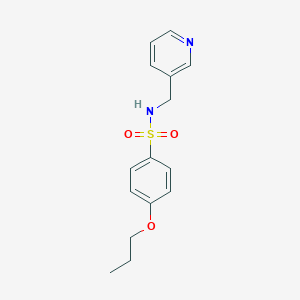

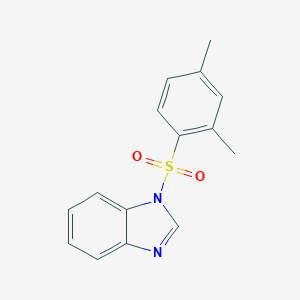

4-(4-Iodophenyl)sulfonylmorpholine

概要

説明

科学的研究の応用

Antimicrobial Properties

4-(Phenylsulfonyl) morpholine, a class related to 4-(4-Iodophenyl)sulfonylmorpholine, demonstrates noteworthy antimicrobial properties. A study highlighted its role in enhancing the effectiveness of antibiotics against multi-drug-resistant strains of various bacteria and fungi, like Staphylococcus aureus and Candida albicans (Oliveira et al., 2015).

Applications in Organic Electronics

Research on compounds like 4,4′-bis(phenylsulfonyl)biphenyl, a molecule structurally similar to this compound, indicates potential applications in the development of blue-green organic light-emitting devices. This opens up pathways for its use in advanced electronic and display technologies (Sung‐Jin Kim et al., 2011).

Inhibition of Carbonic Anhydrases

Sulfonamide inhibitors like 4-Sulfamoyl-N-(3-morpholinopropyl)benzamide, closely related to this compound, have been studied for their inhibition of carbonic anhydrases. These enzymes are crucial in many physiological processes, suggesting potential therapeutic applications (Supuran et al., 2013).

Development of Luminescent Materials

Compounds like this compound have been used in the synthesis of luminescent materials. Research on lanthanide(III) sulfonate-phosphonates, for example, has shown potential for applications in near-IR and red-light luminescent materials (Du et al., 2006).

Pharmaceutical Research

Sulfonamides and carbamates of similar structures have been synthesized and evaluated for antimicrobial activities, indicating the potential of this compound in pharmaceutical research (Janakiramudu et al., 2017).

Catalytic Applications

Compounds structurally related to this compound have been studied for their role in catalyzing chemical reactions. For instance, their use in facilitating N-arylation processes in organic synthesis has been documented (Bolm & Hildebrand, 2000).

Chemical Sensing and Luminescent Sensing of Metal Ions

Lanthanide-organic frameworks involving sulfonate-carboxylate ligands have shown potential in gas sorption, proton conductivity, and luminescent sensing of metal ions, suggesting the utility of similar compounds in sensing technologies (Zhou et al., 2016).

Safety and Hazards

特性

IUPAC Name |

4-(4-iodophenyl)sulfonylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12INO3S/c11-9-1-3-10(4-2-9)16(13,14)12-5-7-15-8-6-12/h1-4H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIUYBBOXOYPJSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12INO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(3-isobutyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B369016.png)

![6-(3-isobutyl-1H-pyrazol-5-yl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B369020.png)

![6-(3-isobutyl-1H-pyrazol-5-yl)-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B369022.png)

![3-isobutyl-6-(3-isobutyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B369028.png)

![Dimethyl 5-{[(2-methylphenyl)acetyl]amino}isophthalate](/img/structure/B369052.png)

![1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]piperidine](/img/structure/B369082.png)